molecular formula C12H20BrNOS B8411671 3-(4-Bromobutyl)-1-thia-3-azaspiro[4.5]decan-4-one

3-(4-Bromobutyl)-1-thia-3-azaspiro[4.5]decan-4-one

Cat. No. B8411671
M. Wt: 306.26 g/mol
InChI Key: HZBQMIDVWZPJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05041445

Procedure details

To a solution of 3-(4-bromobutyl)-4-thiazolidinone (25 g) in tetrahydrofuran (350 ml) cooled to -60° C., was added 1,5-diiodopentane (100 g). The resulting slurry was allowed to cool to -65° C. and a solution of lithium bis(trimethylsilyl)amide in hexanes (220 ml) was added dropwise over a period of 30 minutes while maintaining the internal temperature at or below -55° C. The resulting mixture was stirred for 15 minutes and the internal temperature allowed to rise to 0° C. 0.5N HCl (500 ml) was added to quench the reaction and the mixture was concentrated in vacuo to remove the THF. The aqueous mixture was extracted twice with 250 ml portions of ether, washed with water (400 ml) and brine (400 ml), dried (Na2SO4) and concentrated to a liquid. The liquid was chromatographed on silica gel (elution with 20% ethyl acetate/hexane) to give a liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
220 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:10](=[O:11])[CH2:9][S:8][CH2:7]1.I[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]I.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].Cl>O1CCCC1>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:10](=[O:11])[C:9]2([CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[S:8][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrCCCCN1CSCC1=O
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ICCCCCI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
hexanes
Quantity
220 mL
Type
solvent
Smiles
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at or below -55° C
CUSTOM
Type
CUSTOM
Details
to rise to 0° C
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the THF
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted twice with 250 ml portions of ether
WASH
Type
WASH
Details
washed with water (400 ml) and brine (400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a liquid
CUSTOM
Type
CUSTOM
Details
The liquid was chromatographed on silica gel (elution with 20% ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
to give a liquid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrCCCCN1CSC2(C1=O)CCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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